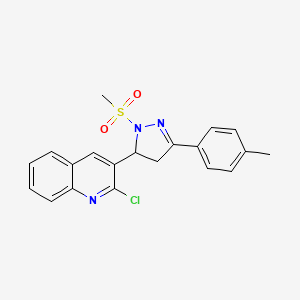

2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Description

Properties

IUPAC Name |

2-chloro-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c1-13-7-9-14(10-8-13)18-12-19(24(23-18)27(2,25)26)16-11-15-5-3-4-6-17(15)22-20(16)21/h3-11,19H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKCEZDDRLMLPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=CC=CC=C4N=C3Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline typically involves multi-step organic reactions The pyrazole ring is then constructed through a cyclization reaction involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline derivatives with different substituents at the 2-position.

Scientific Research Applications

2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The specific compound under discussion has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of similar quinoline derivatives. The results demonstrated that these compounds effectively inhibited the growth of several cancer cell lines, suggesting that modifications to the quinoline structure could enhance therapeutic efficacy .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities against a range of pathogens. The incorporation of specific functional groups can enhance their effectiveness as antibacterial or antifungal agents.

Data Table: Antimicrobial Activity

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-chloro-3-(...) | Staphylococcus aureus | 32 µg/mL |

| 2-chloro-3-(...) | Escherichia coli | 16 µg/mL |

| 2-chloro-3-(...) | Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

Research indicates that quinoline derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress.

Case Study:

A publication in the International Journal of Molecular Sciences explored the anti-inflammatory effects of various quinoline derivatives. It was found that certain modifications led to significant reductions in inflammation markers in animal models .

Neurological Applications

The unique structural features of this compound suggest it may have neuroprotective properties. Investigations into its effects on neurodegenerative diseases are ongoing, focusing on its ability to modulate neurotransmitter systems.

Data Table: Neuroprotective Effects

| Compound | Model | Observed Effect |

|---|---|---|

| 2-chloro-3-(...) | Alzheimer's model | Reduced amyloid plaque formation |

| 2-chloro-3-(...) | Parkinson's model | Improved motor function |

Mechanism of Action

The mechanism of action of 2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the chloro, methylsulfonyl, and p-tolyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications in the Pyrazole Ring

Substitution at Position 3 of Pyrazole

- p-Tolyl vs. Heteroaromatic Groups :

- Target Compound : The p-tolyl group enhances lipophilicity, favoring interactions with hydrophobic binding pockets.

- Analogues :

- Compound 25 () : A 3,4,5-trimethoxyphenyl group increases polarity, which may improve water solubility but reduce cell permeability.

- Compound 5 () : Incorporation of an indole-thioamide group introduces hydrogen-bonding capabilities, likely affecting antimicrobial activity .

Substitution at Position 1 of Pyrazole

- Methylsulfonyl vs. Other Groups :

- Target Compound : The methylsulfonyl group contributes to metabolic stability and may act as a hydrogen-bond acceptor.

- Analogues :

- Va–k () : Nitrobenzimidazole substituents (e.g., 6-nitro-1H-benzimidazol-2-yl) introduce strong electron-withdrawing effects, associated with antimicrobial and antitubercular activities .

- Compound 6f (): A methoxy group at position 4 of quinoline and a simpler pyrazole substituent (without methylsulfonyl) result in reduced molecular weight but lower stability .

Modifications on the Quinoline Core

Substituent Position and Type

- Position 2 :

- : 7-Chloro substitution (e.g., 7-chloro-2-(p-iodophenyl)quinoline) demonstrates how halogens at different positions influence synthetic yields and dehalogenation risks .

Physicochemical Properties

- Solubility : The methylsulfonyl group in the target compound enhances water solubility compared to nitro or thiophene derivatives .

- Lipophilicity : p-Tolyl contributes to higher logP values (~3.5 estimated), favoring blood-brain barrier penetration, whereas trimethoxyphenyl (compound 25) reduces logP .

- Thermal Stability : Pyrazole-thiophene hybrids (e.g., L1) exhibit lower melting points (~150–160°C) than the target compound due to reduced crystallinity .

Biological Activity

The compound 2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex organic molecule belonging to the quinoline family. Its unique structure, featuring a quinoline ring with a chloro substituent and a pyrazole moiety linked via a methylsulfonyl group, suggests potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Research indicates that compounds containing quinoline and pyrazole structures often exhibit significant biological activities. The pyrazole nucleus is known for its broad spectrum of pharmacological effects, including:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance antibacterial properties against pathogens like E. coli and S. aureus .

- Anti-inflammatory Effects : Certain pyrazole compounds have been recognized for their anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation .

- Anticancer Potential : The quinoline scaffold is frequently explored in drug discovery for cancer therapies due to its ability to inhibit specific kinases involved in cancer progression .

The mechanisms through which 2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline exerts its biological effects may involve:

- Kinase Inhibition : The quinoline structure is associated with kinase inhibitory activity, which is crucial in regulating various cellular processes. Further research is needed to confirm whether this compound acts as a selective kinase inhibitor .

- Interaction with Biological Targets : Studies focusing on binding affinity and interaction with specific biological targets are essential to elucidate the compound's pharmacodynamics. These investigations may include assessing how the functional groups influence reactivity and target engagement .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against different bacterial strains. The results indicated that certain modifications in the pyrazole structure significantly enhanced antibacterial activity. For example, compounds were tested against Klebsiella pneumoniae and demonstrated promising results compared to standard antibiotics .

Anticancer Activity

In vitro studies involving cell proliferation assays have been conducted to assess the anticancer potential of newly synthesized quinoline derivatives. These studies revealed that specific derivatives exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The findings suggest that structural modifications can lead to improved potency against cancer cells .

Anti-inflammatory Studies

Research into the anti-inflammatory properties of related pyrazole compounds has shown that they can effectively reduce inflammation markers in vitro. Such compounds have been proposed as potential treatments for inflammatory diseases due to their ability to modulate inflammatory pathways .

Summary of Biological Activities

Synthesis Pathways

The synthesis of 2-chloro-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline typically involves multi-step organic reactions, including:

- Formation of the quinoline core.

- Introduction of the chloro substituent.

- Synthesis of the pyrazole moiety.

- Coupling with the methylsulfonyl group.

These steps are crucial for optimizing yield and purity in producing biologically active derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.